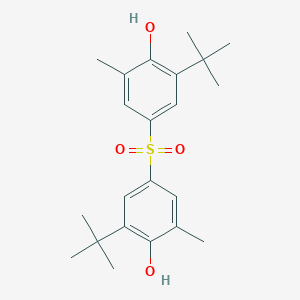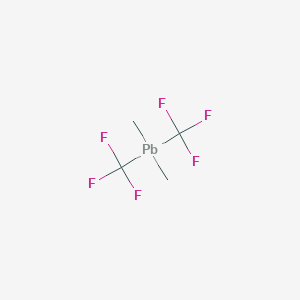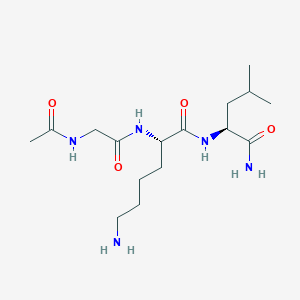
N-Acetylglycyl-L-lysyl-L-leucinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylglycyl-L-lysyl-L-leucinamide is a synthetic peptide compound composed of N-acetylglycine, L-lysine, and L-leucine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylglycyl-L-lysyl-L-leucinamide typically involves the stepwise coupling of the amino acids glycine, lysine, and leucine. The process begins with the acetylation of glycine to form N-acetylglycine. This is followed by the coupling of N-acetylglycine with L-lysine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The final step involves the coupling of the resulting dipeptide with L-leucine under similar conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of peptides. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The process involves repeated cycles of deprotection, coupling, and washing steps to build the desired peptide sequence.
化学反応の分析
Types of Reactions
N-Acetylglycyl-L-lysyl-L-leucinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of disulfide-linked peptides, while reduction may yield free thiol groups.
科学的研究の応用
N-Acetylglycyl-L-lysyl-L-leucinamide has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used in studies related to protein-protein interactions and enzyme-substrate interactions.
Industry: The compound can be used in the development of biomaterials and as a component in various industrial processes.
作用機序
The mechanism of action of N-Acetylglycyl-L-lysyl-L-leucinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity. The acetylation of the glycine residue may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently.
類似化合物との比較
Similar Compounds
N-Acetylglycyl-L-leucine: Similar in structure but lacks the lysine residue.
N-Acetyl-L-lysine: Contains the acetylated lysine but lacks the glycine and leucine residues.
N-Acetyl-L-leucine: Contains the acetylated leucine but lacks the glycine and lysine residues.
Uniqueness
N-Acetylglycyl-L-lysyl-L-leucinamide is unique due to its specific combination of amino acids, which may confer distinct biological and chemical properties. The presence of both lysine and leucine residues, along with the acetylated glycine, may enhance its stability, bioavailability, and potential interactions with molecular targets.
特性
CAS番号 |
66127-73-9 |
|---|---|
分子式 |
C16H31N5O4 |
分子量 |
357.45 g/mol |
IUPAC名 |
(2S)-2-[(2-acetamidoacetyl)amino]-6-amino-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C16H31N5O4/c1-10(2)8-13(15(18)24)21-16(25)12(6-4-5-7-17)20-14(23)9-19-11(3)22/h10,12-13H,4-9,17H2,1-3H3,(H2,18,24)(H,19,22)(H,20,23)(H,21,25)/t12-,13-/m0/s1 |
InChIキー |
VYYWFDFUTHBYHU-STQMWFEESA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)C |
正規SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)

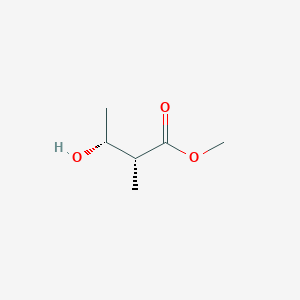

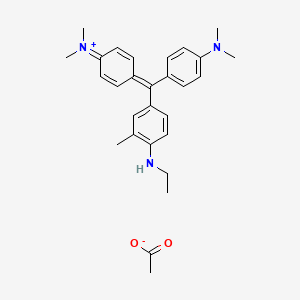
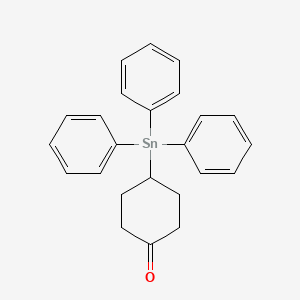
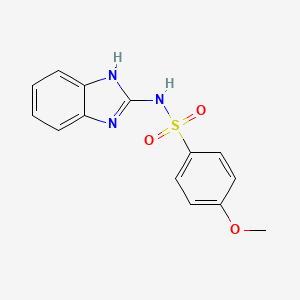
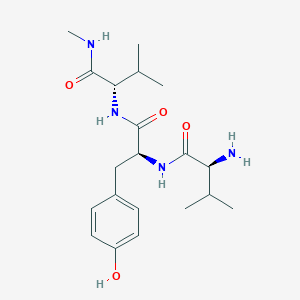

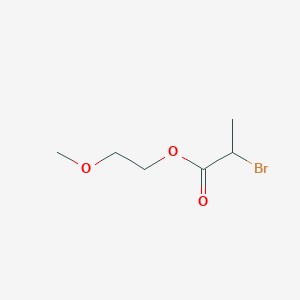
![11-methyl-11H-benzo[a]fluorene](/img/structure/B14479801.png)
